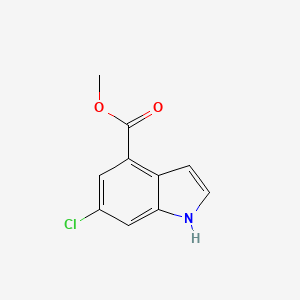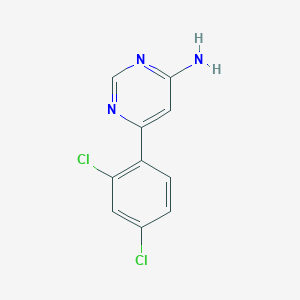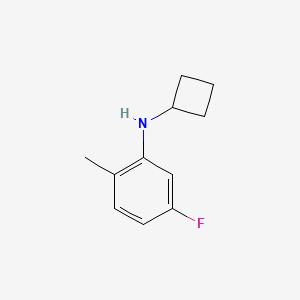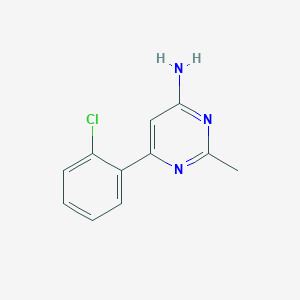
6-氯-1H-吲哚-4-羧酸甲酯
描述
“Methyl 6-chloro-1H-indole-4-carboxylate” is a chemical compound with the CAS Number: 1082040-57-0 . It has a molecular weight of 209.63 and its IUPAC name is methyl 6-chloro-1H-indole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-1H-indole-4-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-chloro-1H-indole-4-carboxylate” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学研究应用
药理学
6-氯-1H-吲哚-4-羧酸甲酯是一种在药理学研究中具有价值的化合物,因为它的吲哚核心是许多药理活性分子中普遍存在的结构单元 . 它的衍生物正在被探索用于治疗各种疾病,包括癌症、情绪障碍和睡眠障碍.
生物化学
在生物化学中,该化合物用作研究褪黑素受体的工具。 研究一直致力于开发选择性和有效的褪黑素受体拮抗剂,这对于治疗与褪黑素调节相关的疾病至关重要.
材料科学
该化合物的性质使其成为材料科学应用的候选者。 由于其芳香杂环结构,它可能用于开发具有特定光学或电学性质的新材料 .
农业
6-氯-1H-吲哚-4-羧酸甲酯在农业中具有应用,特别是在植物生长调节剂的开发中。 它的衍生物可以与植物激素受体相互作用,影响植物的生长和发育.
环境科学
在环境科学中,该化合物的衍生物可用于研究环境中吲哚类化合物的降解过程及其对生态系统的影响 .
化学合成
该化合物用作合成各种吲哚衍生物的反应物。 这些衍生物在设计具有潜在工业应用的分子方面很重要,例如各种生物靶标的抑制剂和配体 .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
作用机制
Target of Action
Methyl 6-chloro-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary significantly depending on the specific indole derivative and its targets.
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption , which could potentially impact its bioavailability.
Result of Action
Indole derivatives, in general, are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
One source suggests that it should be stored in an inert atmosphere at room temperature , indicating that certain environmental conditions may affect its stability.
生化分析
Biochemical Properties
Methyl 6-chloro-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 6-chloro-1H-indole-4-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the target enzymes or proteins, leading to inhibition or activation of their activity.
Cellular Effects
Methyl 6-chloro-1H-indole-4-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 6-chloro-1H-indole-4-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, Methyl 6-chloro-1H-indole-4-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins. This modulation can result in the upregulation or downregulation of specific genes, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-1H-indole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 6-chloro-1H-indole-4-carboxylate remains stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of Methyl 6-chloro-1H-indole-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this threshold may lead to toxicity.
Metabolic Pathways
Methyl 6-chloro-1H-indole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes result in the formation of various metabolites, which may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the metabolism of Methyl 6-chloro-1H-indole-4-carboxylate.
Transport and Distribution
The transport and distribution of Methyl 6-chloro-1H-indole-4-carboxylate within cells and tissues are crucial for its biological activity . This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, Methyl 6-chloro-1H-indole-4-carboxylate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution within tissues also determines the overall pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of Methyl 6-chloro-1H-indole-4-carboxylate plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.
属性
IUPAC Name |
methyl 6-chloro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHUOUZHKUEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694620 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-57-0 | |
| Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1464676.png)



![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)
